molecular formula C8H6F5N B7862890 n-Methyl-1-(perfluorophenyl)methanamine

n-Methyl-1-(perfluorophenyl)methanamine

Cat. No.: B7862890
M. Wt: 211.13 g/mol
InChI Key: DBYOITSSGOBYLB-UHFFFAOYSA-N
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Description

n-Methyl-1-(perfluorophenyl)methanamine, also known as benzenemethanamine, 2,3,4,5,6-pentafluoro-N-methyl-, is a compound with the molecular formula C8H6F5N. This compound is characterized by the presence of a pentafluorophenyl group attached to a methylamine moiety. It is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Methyl-1-(perfluorophenyl)methanamine can be synthesized through various methods. One common approach involves the reaction of pentafluorobenzyl chloride with methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of methyl[(pentafluorophenyl)methyl]amine may involve more scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(perfluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Methyl-1-(perfluorophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[(pentafluorophenyl)methyl]amine involves its interaction with molecular targets through its amine and pentafluorophenyl groups. The compound can act as a nucleophile, participating in various substitution and addition reactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-1-(perfluorophenyl)methanamine is unique due to the presence of five fluorine atoms on the benzyl group, which significantly enhances its chemical stability and reactivity compared to other fluorinated benzylamines. This makes it particularly valuable in the synthesis of highly fluorinated organic compounds .

Properties

IUPAC Name

N-methyl-1-(2,3,4,5,6-pentafluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N/c1-14-2-3-4(9)6(11)8(13)7(12)5(3)10/h14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYOITSSGOBYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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